N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine
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Overview
Description
N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine typically involves the following steps:
Benzyl Protection: The starting material, 2-fluoro-4-methoxybenzyl chloride, undergoes a protection reaction to form the benzyl-protected intermediate.
Nucleophilic Substitution: The protected intermediate is then subjected to nucleophilic substitution with 2-methoxyethanamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids, and their derivatives.
Reduction Products: Amines, alcohols, and their derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a bioactive molecule in medicinal chemistry.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug precursor, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-N-(4-methoxybenzyl)benzamide: This compound shares structural similarities but has different functional groups, leading to different chemical properties and applications.
2-Fluoro-4-methoxybenzyl chloride: A related compound used in the synthesis of N-(2-Fluoro-4-methoxybenzyl)-2-methoxyethanamine.
Uniqueness: this compound is unique due to its specific combination of fluorine, methoxy, and ethanamine groups, which confer distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
N-[(2-fluoro-4-methoxyphenyl)methyl]-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-14-6-5-13-8-9-3-4-10(15-2)7-11(9)12/h3-4,7,13H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYVHRDKDPUUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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